2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide
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Overview
Description
2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide is a chemical compound with the molecular formula C14H10BrNO2. It is a derivative of naphthofuran, a fused heterocyclic compound, and contains a bromine atom at the 2-position of the naphthofuran ring.
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets through a mechanism that involves the bromine atom and the furan ring in its structure .
Pharmacokinetics
It has been noted that the compound displays good metabolic stability and low inhibition of cyp450 enzymes, which are crucial for drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide typically involves the bromination of naphthofuran followed by acetamidation. One common method involves the bromination of naphthofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromonaphthofuran is then reacted with acetic anhydride and ammonium acetate to form the acetamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphtho[2,1-b]furan derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form naphtho[2,1-b]furan-1-ylacetamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphtho[2,1-b]furan derivatives.
Oxidation Reactions: Products include naphtho[2,1-b]furan derivatives with oxidized functional groups.
Reduction Reactions: Products include naphtho[2,1-b]furan-1-ylacetamide.
Scientific Research Applications
2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloronaphtho[2,1-b]furan-1-yl)acetamide
- 2-(2-Fluoronaphtho[2,1-b]furan-1-yl)acetamide
- 2-(2-Iodonaphtho[2,1-b]furan-1-yl)acetamide
Uniqueness
2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(2-bromobenzo[e][1]benzofuran-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-14-10(7-12(16)17)13-9-4-2-1-3-8(9)5-6-11(13)18-14/h1-6H,7H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFIDJYTGHBXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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